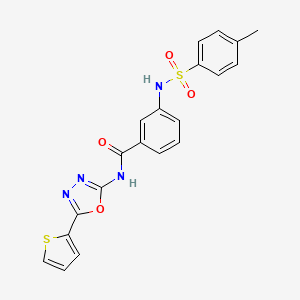
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound known for its unique structural attributes, which make it a significant subject of study in various scientific disciplines. It is composed of a benzamide backbone with substituent groups that provide distinct properties, allowing for versatile applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide generally involves multiple steps, beginning with the preparation of intermediate compounds that are subsequently combined through various chemical reactions.
Formation of 5-(thiophen-2-yl)-1,3,4-oxadiazole
Starting Materials: : Thiophene-2-carboxylic acid, hydrazine hydrate.
Reaction Conditions: : The reaction occurs under reflux conditions in the presence of a condensing agent like phosphorus oxychloride (POCl₃), yielding the oxadiazole ring.
Preparation of 4-methylphenylsulfonamido group
Starting Materials: : p-toluenesulfonyl chloride, ammonia or primary amine.
Reaction Conditions: : The sulfonyl chloride reacts with the amine under basic conditions to form the sulfonamide.
Coupling to form the final compound
Starting Materials: : The previously synthesized 5-(thiophen-2-yl)-1,3,4-oxadiazole and 4-methylphenylsulfonamide.
Reaction Conditions: : Coupling reactions typically involve condensation agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
For industrial-scale production, modifications to reaction conditions are often employed to ensure high yields and purity. This might involve optimized solvent systems, controlled temperatures, and specialized reaction vessels that can withstand rigorous conditions.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reagents used.
Reduction: : Reduction reactions might target the oxadiazole ring or the sulfonamide group, altering the electronic properties of the molecule.
Substitution: : The aromatic rings in the compound are prone to electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Conditions: : Often conducted in the presence of catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Altered oxadiazole or sulfonamide derivatives.
Substitution Products: : Various aromatic substituted derivatives.
科学的研究の応用
3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is valuable for:
Chemistry: : Used as a building block for synthesizing complex molecular structures.
Medicine: : Research into its potential as a therapeutic agent for various diseases.
Industry: : Its unique chemical properties make it suitable for material science applications.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For instance, the oxadiazole ring may bind to particular enzymes or proteins, inhibiting their activity. The sulfonamide group could enhance solubility and binding affinity, allowing the compound to effectively modulate biological pathways.
類似化合物との比較
When comparing 3-(4-methylphenylsulfonamido)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide with similar compounds, its unique properties stand out:
Similar Compounds: : Benzamides, sulfonamides, oxadiazoles.
特性
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(28-20)17-6-3-11-29-17/h2-12,24H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYATCGLMRRQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














